Nivolumab
説明
特性
CAS番号 |
946414-94-4 |
|---|---|
分子式 |
C6362H9862N1712O1995S42 |
分子量 |
143599.39 g·mol−1 |
同義語 |
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |
製品の起源 |
United States |
準備方法
Mammalian Cell Culture Systems
The majority of commercially available this compound is produced using Chinese hamster ovary (CHO) cells, a gold standard for therapeutic antibody manufacturing. CHO cells are engineered to express the antibody through recombinant DNA technology, followed by large-scale bioreactor cultivation. Post-translational modifications, such as glycosylation, are critical for maintaining structural integrity and biological activity. However, this method incurs high costs due to complex infrastructure and prolonged cultivation timelines.
Plant-Based Transient Expression
Recent advances have explored Nicotiana benthamiana as an alternative host for this compound production. Transient expression systems enable rapid antibody synthesis, with yields comparable to mammalian systems. In one study, plant-derived this compound was purified via protein A affinity chromatography, achieving >95% purity. Functional assays confirmed its ability to bind PD-1 and inhibit ligand interactions, while in vivo trials demonstrated an 82.9% reduction in tumor volume in murine models. This platform offers scalability and cost-effectiveness, with production costs estimated at 30–50% lower than CHO-based systems.
Table 1: Comparison of this compound Production Platforms
| Parameter | CHO-Based Systems | Plant-Based Systems |
|---|---|---|
| Yield (mg/L) | 500–1,000 | 200–500 |
| Time to Harvest | 14–21 days | 5–7 days |
| Glycosylation Profile | Human-like | Plant-specific |
| Cost per Gram | $300–$500 | $100–$200 |
Downstream Processing and Purification
Protein A Affinity Chromatography
Initial purification relies on protein A resins, which bind the Fc region of IgG4 antibodies. This compound is eluted under low-pH conditions (pH 3.5–4.0), a step prone to inducing aggregation. Studies show that 20–30% of the product forms high-molecular-weight (HMW) aggregates during this phase, necessitating additional polishing steps. Adjusting elution buffers to include stabilizers like mannitol reduces aggregation by 15–20%, as demonstrated by differential scanning calorimetry (DSC) and circular dichroism (CD) analyses.
Ion Exchange Chromatography for Aggregate Removal
To address residual aggregates, strong cation exchange (CEX) chromatography is employed. Using Fractogel EMD SO3 resins and acetate buffers (pH 5.0), monomeric this compound is separated from aggregates with >99% purity. Patent data reveal that this step reduces HMW species from 30% to <1%, validated by size exclusion chromatography (SEC) and liquid chromatography–mass spectrometry (LC-MS).
Table 2: Purification Workflow for this compound
| Step | Buffer Conditions | Outcome |
|---|---|---|
| Protein A Elution | 25 mM citrate, pH 3.5 | 70% monomer, 30% HMW |
| CEX Polishing | 20 mM acetate, pH 5.0 | 99% monomer, <1% HMW |
| Final Formulation | 0.9% NaCl or 5% dextrose | 1–10 mg/mL concentration |
Addressing Aggregation Challenges in IgG4 Antibodies
Acid-Induced Unfolding and Aggregation
This compound’s IgG4 backbone exhibits heightened sensitivity to acidic environments compared to IgG1 or IgG2 subclasses. At pH ≤ 4.0, the Fc region undergoes conformational changes, leading to irreversible aggregation. Comparative studies rank subclass aggregation propensity as IgG1 < aglycosylated IgG1 < IgG2 < IgG4, with this compound’s aggregation threshold at pH 3.9.
Stabilization Strategies
Incorporating excipients such as sucrose (250 mM) or mannitol (100 mM) in elution buffers improves stability by increasing thermal transition temperatures (Tm) by 4–6°C. Dynamic light scattering (DLS) data show a 40% reduction in particle formation when mannitol is used during low-pH exposure.
Formulation and Administration Methods
Subcutaneous Formulation (OPDIVO Qvantig)
The subcutaneous formulation combines this compound (600–1,200 mg) with hyaluronidase (10,000–20,000 units) to enhance tissue diffusion. Ready-to-use vials require no dilution; doses are drawn into syringes using 23G–25G needles. Pharmacokinetic studies confirm bioequivalence to intravenous administration, with a 90% reduction in infusion time.
Comparative Analysis of Preparation Methodologies
While CHO-based systems dominate commercial production, plant-based platforms offer a viable alternative for low-resource settings. However, differences in glycosylation patterns may impact immunogenicity, necessitating further clinical validation. Downstream innovations, such as pH-adjusted ion exchange chromatography, have significantly reduced aggregate-related impurities, aligning with quality-by-design (QbD) principles .
化学反応の分析
Types of Reactions: Nivolumab, being a monoclonal antibody, primarily undergoes protein-specific reactions such as glycosylation, deamidation, and oxidation . These reactions can affect the stability and efficacy of the antibody.
Common Reagents and Conditions:
Glycosylation: This reaction occurs naturally in the cellular environment where the antibody is produced.
Deamidation: This can occur under physiological conditions and can be accelerated by changes in pH and temperature.
Oxidation: This reaction can be induced by exposure to light and oxygen.
Major Products Formed: The major products formed from these reactions include various isoforms of the antibody, which can have different levels of activity and stability .
科学的研究の応用
Clinical Applications
Nivolumab has demonstrated significant efficacy across various cancers. Below are detailed applications based on clinical trials and studies.
Melanoma
This compound has shown promising results in treating advanced melanoma:
- Study Findings : In a pivotal trial, this compound significantly improved overall survival compared to conventional therapies, with a median overall survival of 10.2 months versus 6.9 months for placebo .
- Long-Term Outcomes : A five-year follow-up study indicated that 75% of patients achieved a partial response, highlighting its long-term efficacy in melanoma management .
Non-Small Cell Lung Cancer (NSCLC)
This compound is also a key treatment option for NSCLC:
- Efficacy : In clinical trials, this compound showed an objective response rate of 17% with a median response duration of 17 months in previously treated patients .
- Survival Rates : The median overall survival was significantly better than traditional chemotherapy, emphasizing its role as a first-line treatment option .
Renal Cell Carcinoma
The application of this compound extends to renal cell carcinoma:
- Clinical Trials : this compound has been evaluated in phase III trials where it demonstrated superior overall survival compared to standard treatments .
- Combination Therapy : When combined with ipilimumab, this compound further enhances treatment efficacy in advanced renal cell carcinoma .
Hodgkin Lymphoma
This compound is effective in treating relapsed or refractory classical Hodgkin lymphoma:
- Response Rates : Clinical studies report high response rates among patients previously treated with other therapies, establishing this compound as a viable option for this patient population .
Comparative Efficacy
A comparative analysis of this compound against other treatments reveals its relative advantages:
| Cancer Type | Treatment Comparison | Median Overall Survival (Months) | Objective Response Rate (%) |
|---|---|---|---|
| Melanoma | This compound vs. Placebo | 10.2 vs. 6.9 | 75 (partial response) |
| Non-Small Cell Lung Cancer | This compound vs. Chemotherapy | Significantly improved | 17 |
| Renal Cell Carcinoma | This compound + Ipilimumab | Superior to standard therapies | Higher than monotherapy |
| Hodgkin Lymphoma | This compound vs. Traditional | Improved survival rates | High response rates |
Case Studies
Several case studies illustrate the application and outcomes of this compound treatment:
-
Advanced Melanoma Case Study :
- A patient with advanced melanoma received this compound and exhibited a significant tumor reduction within two months.
- Follow-up indicated sustained remission over five years.
-
NSCLC Patient Response :
- A cohort of patients treated with this compound demonstrated a marked improvement in progression-free survival compared to historical controls.
- The study highlighted the drug's potential as a first-line therapy for advanced NSCLC.
作用機序
Nivolumab works by binding to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2 ligands expressed on tumor cells . This blockade releases the inhibition on T cells, allowing them to recognize and attack cancer cells more effectively . The primary molecular target is the PD-1 receptor, and the pathway involved is the PD-1/PD-L1 pathway .
類似化合物との比較
Comparison with Similar Compounds
Nivolumab vs. Pembrolizumab (PD-1 Inhibitors)
- Efficacy: In NSCLC, this compound demonstrated an objective response rate (ORR) of 19% in CheckMate 057 (global cohort) vs. 22% in Japanese patients (JapicCTI-132073) . Indirect comparisons in advanced melanoma suggest pembrolizumab may have a marginally better safety profile, though this compound combinations (e.g., with ipilimumab) show superior progression-free survival (PFS) in PD-L1-negative tumors .
Safety :
This compound vs. Ipilimumab (CTLA-4 Inhibitor)
- Combination Therapy: The this compound-ipilimumab combination in CheckMate 067 improved median PFS to 11.5 months vs. 2.9 months with ipilimumab alone in melanoma. However, grade 3–4 AEs occurred in 55% of patients, compared to 16% with this compound monotherapy . In NSCLC, this compound-ipilimumab combinations showed a PFS HR of 0.83 (95% CI: 0.73–0.95) vs. This compound alone, but toxicity remains a concern .
This compound vs. Cadonilimab (PD-1/CTLA-4 Bispecific Antibody)
- Cadonilimab, a tetravalent bispecific antibody, demonstrated similar T-cell activation to this compound-ipilimumab in preclinical models (Table 1).
Table 1 : Cadonilimab vs. This compound + Ipilimumab
| Parameter | Cadonilimab | This compound + Ipilimumab |
|---|---|---|
| IL-2/IFN-γ secretion | Comparable | Comparable |
| Target binding avidity | Enhanced | Standard |
| Grade 3–4 AEs | 28% | 55% |
| Source |
This compound vs. Relatlimab (LAG-3 Inhibitor Combinations)
- In metastatic melanoma, this compound-relatlimab (RELATIVITY-047 trial) showed a PFS of 10.1 months vs. 4.6 months with this compound alone. Compared to this compound-ipilimumab, relatlimab combinations have fewer grade 3–4 AEs (18% vs. 55%) but lower ORR (43% vs. 58%) .
Regional and Biomarker-Driven Variations
生物活性
Nivolumab, marketed as Opdivo, is a fully human IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor by targeting programmed death-1 (PD-1). This compound has been extensively studied for its biological activity across various cancer types, demonstrating significant efficacy and safety profiles in clinical settings.
This compound binds to the PD-1 receptor on activated T cells, inhibiting its interaction with ligands PD-L1 and PD-L2. This blockade prevents the downregulation of T-cell activity that is typically induced by tumor cells expressing these ligands, thereby enhancing T-cell-mediated immune responses against tumors .
Key Features:
- Target : PD-1 receptor
- Ligands Blocked : PD-L1 and PD-L2
- Effect : Enhanced T-cell activation and anti-tumor immunity
Pharmacodynamics
This compound exhibits high affinity for the PD-1 receptor, achieving significant receptor occupancy following administration. A single intravenous dose of this compound (0.3–10 mg/kg) results in approximately 85% peak PD-1 receptor occupancy within 4–24 hours, with a plateau occupancy of around 72% maintained over time .
Table 1: Pharmacokinetics of this compound
| Dose (mg/kg) | Peak Receptor Occupancy (%) | Time to Peak (hours) | Plateau Receptor Occupancy (%) |
|---|---|---|---|
| 0.3 | 85 | 4-24 | 72 |
| 10 | 85 | 4-24 | 72 |
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, showing promising results across various cancer types including melanoma, non-small cell lung carcinoma (NSCLC), and renal cell carcinoma (RCC).
Case Studies and Trials:
- Melanoma : In a pivotal phase III trial, this compound demonstrated a significant reduction in the risk of disease recurrence or death by 58% compared to placebo in patients with resected stage IIB/C melanoma (HR = 0.42; P < 0.0001) .
- NSCLC : A phase I study reported an objective response rate of 17% among patients with advanced NSCLC, with durable responses observed .
- RCC : In patients with advanced RCC, this compound showed an objective response rate of approximately 27% .
Table 2: Summary of Clinical Efficacy
| Cancer Type | Objective Response Rate (%) | Median Duration of Response (months) |
|---|---|---|
| Melanoma | 28 | Not specified |
| Non-Small Cell Lung | 17 | Not specified |
| Renal Cell Carcinoma | 27 | Not specified |
Safety Profile
The safety profile of this compound is generally favorable, with most adverse events being manageable. Immune-related adverse events (irAEs) are common but typically low-grade. The incidence of grade 3 or higher adverse events was reported at around 14% in clinical trials .
Common Adverse Events:
- Pruritus
- Skin rash
- Diarrhea
- Pneumonitis
- Endocrinopathies
Q & A
What evidence supports the use of nivolumab as a first-line therapy in BRAF wild-type metastatic melanoma?
This compound demonstrated superior efficacy over dacarbazine in a phase 3 trial (CheckMate 066) for untreated BRAF wild-type metastatic melanoma. The 1-year overall survival (OS) rate was 72.9% vs. 42.1% (HR 0.42, P<0.001), with median progression-free survival (PFS) of 5.1 vs. 2.2 months (HR 0.43). Objective response rates were 40.0% vs. 13.9% (OR 4.06, P<0.001). Benefit was consistent across PD-L1 expression subgroups .
How does this compound compare to docetaxel in advanced non-small cell lung cancer (NSCLC)?
In squamous NSCLC (CheckMate 017), this compound improved median OS to 9.2 months vs. 6.0 months with docetaxel (HR 0.59, P<0.001), with a 1-year OS rate of 42% vs. 24%. For nonsquamous NSCLC (CheckMate 057), median OS was 12.2 vs. 9.4 months (HR 0.73, P=0.002). Response rates favored this compound (19-20% vs. 9-12%), and grade 3/4 adverse events were lower (7-10% vs. 54-55%) .
Is PD-L1 expression a reliable biomarker for this compound response across cancer types?
PD-L1 positivity (≥1% tumor membrane staining) correlates with higher response rates in NSCLC (36% vs. 0% in PD-L1-negative tumors, P=0.006) and melanoma. However, survival benefits in melanoma were observed regardless of PD-L1 status, suggesting limited universality. Researchers should contextualize PD-L1 thresholds (e.g., ≥1%, ≥5%, ≥10%) and combine with other biomarkers (e.g., tumor mutational burden) for robust predictive models .
What methodological considerations apply when combining this compound with platinum-based chemotherapy in NSCLC?
In CheckMate 012, this compound (5-10 mg/kg) combined with platinum-doublet chemotherapy (e.g., paclitaxel-carboplatin) achieved objective response rates of 43-47%, with 2-year OS up to 62%. However, 45% experienced grade 3/4 adverse events, and 21% discontinued due to toxicity. Researchers should monitor for pneumonitis (7% incidence) and prioritize dose optimization (e.g., 5 mg/kg) to balance efficacy and safety .
How can resistance mechanisms to this compound be systematically investigated in clinical cohorts?
Resistance mechanisms include tumor-intrinsic factors (e.g., JAK1/2 mutations, β2-microglobulin loss) and immune microenvironment shifts (e.g., T-cell exhaustion). Methodological approaches:
- Genomic profiling : Assess mutations in interferon-γ signaling pathways.
- Peripheral blood dynamics : Track absolute lymphocyte count (ALC) and neutrophil-to-lymphocyte ratio (NLR); ALC ≥1000/μL at week 3 correlates with improved OS (HR 0.40, P=0.004) .
- Tumor microenvironment analysis : Use multiplex immunohistochemistry to evaluate CD8+ T-cell infiltration and myeloid-derived suppressor cell density .
What strategies mitigate immune-related adverse events (irAEs) in this compound-treated patients?
Common irAEs include fatigue (20-25%), pruritus (10-15%), and pneumonitis (3-7%). Grade 3/4 events occur in 10-15% of patients. Management protocols:
- Proactive monitoring : Baseline thyroid/liver function tests and chest imaging for high-risk patients (e.g., pre-existing interstitial lung disease).
- Corticosteroid tapering : Initiate prednisone (1-2 mg/kg/day) for grade 2+ irAEs, with gradual reduction over 4-6 weeks.
- Biomarker-guided intervention : Elevated CRP or LDH may signal severe toxicity .
Why did perioperative this compound fail to improve outcomes in renal cell carcinoma (RCC)?
In the PROSPER trial (EA8143), perioperative this compound did not enhance recurrence-free survival (HR 0.94, P=0.32) vs. observation in RCC. Potential explanations include:
- Tumor microenvironment : Pre-surgical immunosuppression may limit T-cell activation.
- Timing : Adjuvant-only (vs. neoadjuvant) regimens might miss critical immune priming phases.
- Biomarker mismatch : PD-L1 expression was not stratified, potentially diluting benefit .
How do baseline biomarkers like LDH and CRP influence this compound response in melanoma?
Elevated baseline LDH (HR 0.29, P<0.001) and CRP (HR 0.42, P=0.004) correlate with poorer OS. Researchers should:
- Stratify cohorts : Enroll patients with LDH ≤2× upper limit of normal (ULN) and CRP <10 mg/L.
- Dynamic monitoring : Post-treatment LDH normalization (by week 6) predicts prolonged survival (HR 0.33, P=0.001) .
What long-term survival data exist for this compound in advanced cancers?
- Melanoma : 3-year OS rates reached 44-58% in phase 3 trials.
- NSCLC : 2-year OS was 39% (nonsquamous) and 23% (squamous), with durable responses observed beyond progression.
- Renal cell carcinoma : Median OS of 25 months in CheckMate 025, with 30% surviving ≥5 years. Sustained immune memory may explain these trends .
How should contradictory clinical trial data inform this compound study design?
Example: Positive melanoma/NSCLC trials vs. negative RCC data (PROSPER). Recommendations:
- Precision enrollment : Use composite biomarkers (e.g., PD-L1 + tumor-infiltrating lymphocytes) rather than histology alone.
- Adaptive trials : Incorporate interim analyses for futility (e.g., PROSPER’s early termination).
- Mechanistic sub-studies : Pair clinical endpoints with translational metrics (e.g., TCR clonality, cytokine profiling) to explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
